N-Acetylphenylalanylglycine 4-nitroanilide is a compound that combines the amino acid derivatives N-acetylphenylalanine and glycine with a 4-nitroaniline moiety. This compound is significant in biochemical research, particularly in enzyme activity assays and peptide synthesis due to its chromogenic properties. The nitroaniline part of the molecule is known for its ability to produce color changes upon reaction with certain enzymes, making it a useful substrate in various applications.
N-Acetylphenylalanylglycine 4-nitroanilide falls under the classification of synthetic organic compounds, specifically as an amino acid derivative. It is often classified as a chromogenic substrate due to its ability to produce a measurable color change in response to enzymatic activity.
The synthesis of N-Acetylphenylalanylglycine 4-nitroanilide generally involves the following key steps:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress and confirm the structure of intermediates and final products .
N-Acetylphenylalanylglycine 4-nitroanilide has a complex structure characterized by:
The molecular formula can be represented as C₁₃H₁₄N₄O₃, indicating that it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The compound's molecular weight is approximately 270.28 g/mol. Its structural representation includes functional groups typical of amino acids and aromatic compounds, contributing to its reactivity and solubility properties .
N-Acetylphenylalanylglycine 4-nitroanilide participates in various chemical reactions:
The kinetics of these reactions can vary significantly depending on environmental factors such as pH and temperature, making them subjects of detailed study in enzymology and organic chemistry .
The mechanism by which N-Acetylphenylalanylglycine 4-nitroanilide acts as a substrate involves:
This mechanism allows for quantitative analysis of enzyme activity based on absorbance changes at specific wavelengths .
N-Acetylphenylalanylglycine 4-nitroanilide is primarily used in:
This compound exemplifies the intersection of organic synthesis and biochemical application, making it valuable for both academic research and practical laboratory use.
N-Acetylphenylalanylglycine 4-nitroanilide (systematic name: N-Acetyl-L-phenylalanylglycine 4-nitroanilide; abbreviated Ac-Phe-Gly-pNA) is a synthetic chromogenic peptide substrate with the molecular formula C₁₉H₂₀N₄O₅ and a molecular weight of 384.386 g/mol [5]. The compound features three distinct functional domains:
The substrate's modular design enables specific interactions with protease active sites. The P2 phenylalanine side chain facilitates binding within the S2 hydrophobic pockets of cysteine proteases, while the terminal pNA group allows real-time monitoring of proteolytic activity through spectrophotometric detection. X-ray crystallography studies of related proteases confirm that the benzyl group of the phenylalanine residue engages in π-stacking and van der Waals interactions within enzyme subsites [2] [3].
Table 1: Molecular Characteristics of N-Acetylphenylalanylglycine 4-Nitroanilide
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀N₄O₅ |
Molecular Weight | 384.386 g/mol |
CAS Registry Number | 34336-99-7 |
Density (predicted) | 1.326 g/cm³ |
Boiling Point | 724.7°C at 760 mmHg |
LogP | 2.77 |
UV-Vis Spectroscopy: The 4-nitroanilide moiety dominates the UV-Vis profile, exhibiting a strong absorption maximum at 310–320 nm in aqueous/organic solvents. Upon enzymatic cleavage, the released 4-nitroaniline shows a bathochromic shift to 380–390 nm, providing a direct spectrophotometric assay (Δε ≈ 10,000 M⁻¹cm⁻¹) for proteolytic activity [7] [8].
Infrared Spectroscopy: IR analysis reveals key vibrational modes:
Nuclear Magnetic Resonance: ¹H NMR in DMSO-d₆ displays characteristic signals:
Table 2: Key Spectroscopic Signatures of Ac-Phe-Gly-pNA
Technique | Functional Group | Signal Range |
---|---|---|
UV-Vis | Intact pNA moiety | 310–320 nm |
Free 4-nitroaniline | 380–390 nm | |
IR | Amide C=O | 1650–1670 cm⁻¹ |
NO₂ asymmetric stretch | 1520 cm⁻¹ | |
¹H NMR | pNA aromatic protons | 6.65 ppm (d), 8.10 ppm (d) |
Phe aromatic protons | 7.20–7.30 ppm (m) |
While experimental crystal structures of free Ac-Phe-Gly-pNA remain unreported, computational modeling and enzyme-substrate complex analyses reveal significant conformational insights. Molecular dynamics simulations indicate that the peptide backbone adopts an extended β-strand conformation when bound to cysteine proteases like papain. This orientation optimizes hydrogen bonding between the substrate’s carbonyl groups and enzyme active-site residues (Gly-66 and Cys-25 in papain) [2] [3].
The rotational freedom of the phenylalanine benzyl group is critical for enantioselectivity. For L-configured substrates, the benzyl side chain inserts deeply into the S2 hydrophobic pocket with minimal steric strain. In contrast, the D-enantiomer requires rotation about the Cα-Cβ bond to achieve partial accommodation, explaining the 375-fold selectivity ratio (kcat/KM) observed in papain catalysis [3]. During catalysis, the substrate undergoes:
Table 3: Conformational Features in Catalytic Recognition
Conformational State | Key Interactions | Enzymatic Consequence |
---|---|---|
ES Complex | Initial hydrophobic docking | Low stereoselectivity |
Tetrahedral Intermediate | Optimized H-bonds; rotated benzyl orientation | High L-enantiomer preference |
Acylenzyme | Covalent thioester bond formation | Rapid hydrolysis of pNA group |
Ac-Phe-Gly-pNA exhibits distinct kinetic and structural differences compared to other protease substrates:
Stereochemical Selectivity: Among cysteine proteases, papain shows a 375-fold preference for L- vs D-Ac-Phe-Gly-pNA (kcat/KM = 2064 M⁻¹s⁻¹ vs 5.5 M⁻¹s⁻¹), while ficin and actinidin exhibit lower selectivity (93-fold and 39-fold, respectively). This variation arises from differences in S2 subsite architecture and the required rotational adjustments for D-enantiomer binding [2].
Peptide Sequence Effects: Replacing glycine with bulkier residues reduces hydrolysis rates. Substrates like N-Succinyl-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) show >100-fold lower kcat/KM for papain but high specificity for chymotrypsin and elastase due to the P1 phenylalanine residue [8].
Chromophore Modifications: Unlike Tos-Gly-Pro-Lys-pNA (a plasmin substrate), Ac-Phe-Gly-pNA lacks internal basic residues, making it insensitive to serine proteases with charged substrate preferences. The 4-nitroanilide group provides superior molar absorptivity compared to older chromophores like β-naphthylamide [6] [7].
Table 4: Comparative Kinetic Parameters of 4-Nitroanilide Substrates
Substrate | Enzyme Target | kcat/KM (M⁻¹s⁻¹) | Selectivity Index |
---|---|---|---|
Ac-Phe-Gly-pNA (L) | Papain | 2064 ± 31 | 375 (L/D) |
Ac-Phe-Gly-pNA (D) | Papain | 5.5 ± 0.1 | — |
Ac-Phe-Gly-pNA (L) | Actinidin | 13.3 ± 0.7 | 39 (L/D) |
Tos-Gly-Pro-Lys-pNA | Plasmin | Not reported | Charge-dependent |
Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin | ~100 | Aromatic preference |
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